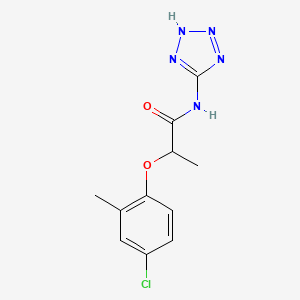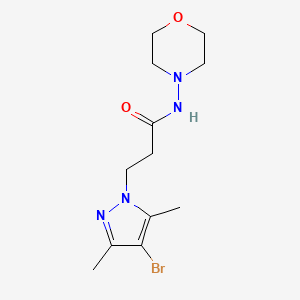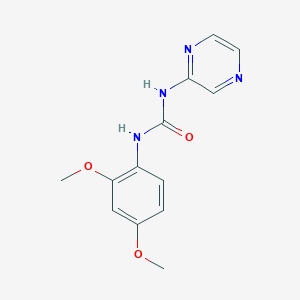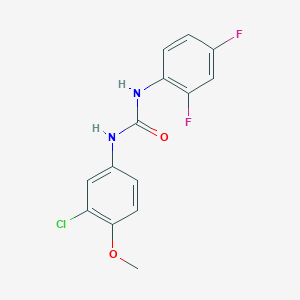![molecular formula C23H27N7O4S B10966074 3-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(3,5-dimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B10966074.png)
3-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(3,5-dimethylphenyl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-({5-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(3,5-DIMETHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE” is a complex organic molecule that features multiple functional groups, including pyrazole, triazole, and pyrrole rings. These types of compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to construct a specific part of the molecule. Common synthetic routes might include:
Formation of the Pyrazole Ring: This could involve the reaction of a hydrazine derivative with a diketone.
Construction of the Triazole Ring: This might be achieved through a cyclization reaction involving an azide and an alkyne.
Assembly of the Pyrrole Ring: This could involve a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Industrial Production Methods
Industrial production of such compounds would require optimization of each synthetic step to maximize yield and purity while minimizing cost and environmental impact. This might involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The nitro group in the pyrazole ring could undergo reduction to form an amine.
Reduction: The compound could be reduced under hydrogenation conditions to remove the nitro group.
Substitution: The aromatic rings could undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Materials Science: Its unique structure might make it useful in the development of new materials with specific electronic or optical properties.
Biology
Drug Development: The compound could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.
Medicine
Therapeutic Agents: If the compound shows biological activity, it could be developed into a therapeutic agent for treating diseases.
Industry
Chemical Industry: The compound could be used as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
3,5-Dimethyl-4-nitropyrazole: Shares the pyrazole ring with a nitro group.
1,2,4-Triazole Derivatives: Compounds with similar triazole rings.
Pyrrole Derivatives: Compounds with similar pyrrole rings.
Uniqueness
The uniqueness of the compound lies in its combination of multiple functional groups and rings, which could confer unique chemical and biological properties not found in simpler molecules.
属性
分子式 |
C23H27N7O4S |
|---|---|
分子量 |
497.6 g/mol |
IUPAC 名称 |
3-[[5-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-(3,5-dimethylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H27N7O4S/c1-6-27-19(7-8-28-16(5)21(30(33)34)15(4)26-28)24-25-23(27)35-18-12-20(31)29(22(18)32)17-10-13(2)9-14(3)11-17/h9-11,18H,6-8,12H2,1-5H3 |
InChI 键 |
MWRMOOQFBONWLI-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=NN=C1SC2CC(=O)N(C2=O)C3=CC(=CC(=C3)C)C)CCN4C(=C(C(=N4)C)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethylthiophene-3-carboxamide](/img/structure/B10965994.png)


![2-Bromo-6-methoxy-4-[3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B10966021.png)
![2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide](/img/structure/B10966027.png)
![(4Z)-4-[2,4-bis(benzyloxy)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B10966031.png)
![(5-Chloro-2-methoxyphenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B10966040.png)
![1-(2-Chlorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B10966042.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide](/img/structure/B10966045.png)


![1-(2-Methoxy-5-methylphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea](/img/structure/B10966051.png)
![4-(tetrahydrofuran-2-ylcarbonyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B10966058.png)

